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Introduction
BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a

crucial signaling molecule in B-lymphocytes and myeloid cells.[1] As a non-covalent, ATP-

competitive inhibitor, BIIB091 is under investigation for the treatment of multiple sclerosis (MS)

and other autoimmune diseases.[2][3] Its mechanism of action involves binding to the H3

pocket of BTK, a feature that contributes to its high selectivity.[4] This document provides a

detailed technical guide on the target selectivity and off-target profile of BIIB091, compiling

quantitative data, experimental methodologies, and visual representations of key biological

pathways and workflows.

Data Presentation: Quantitative Analysis of BIIB091
Activity
The following tables summarize the quantitative data on BIIB091's potency and selectivity,

derived from various in vitro assays.

Table 1: BIIB091 Potency Against Primary Target (BTK)
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Assay Type Target Species Metric Value Reference

Enzymatic

Assay
BTK Human IC50 <0.5 nM [1]

Binding

Assay
BTK Human Kd 0.07 nM [4]

Whole Blood

Assay

pBTK

(autophospho

rylation)

Human IC50 24 nM [1]

Ramos Cell

Assay
p-PLCγ2 Human IC50 6.9 nM [1]

B-Cell

Activation

Assay

CD69

Expression

(PBMCs)

Human IC50 6.9 nM [1]

B-Cell

Activation

Assay

CD69

Expression

(Whole

Blood)

Human IC50 71 nM [1]

Neutrophil

Assay

ROS

Production
Human IC50 4.5 nM [1]

Table 2: BIIB091 Off-Target Selectivity Profile
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Assay
Platform

Number of
Kinases
Screened

BIIB091
Concentration

Results Reference

DiscoverX

KINOMEscan
401 1 µM

>70% inhibition

of 9 kinases
[4]

Ricerca Lead

Profiling Panel
65 10 µM

>50% inhibition

for 0 targets
[4]

hERG Inhibition

Assay
N/A N/A IC50 >25 µM [4]

Ion Channel

Panel (Cav1.2,

Nav1.5)

N/A N/A IC50 >25 µM [4]

Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.

Kinase Selectivity Profiling (DiscoverX KINOMEscan)
The KINOMEscan™ platform was utilized to assess the selectivity of BIIB091 across a broad

panel of kinases. This competition binding assay measures the ability of a test compound to

displace a proprietary ligand from the kinase active site.

Principle: Kinases are tagged with a DNA label and incubated with the test compound and an

immobilized, active-site directed ligand. The amount of kinase bound to the solid support is

quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the

presence of the test compound indicates binding.

Methodology:

A panel of 401 kinases was screened.

BIIB091 was tested at a concentration of 1 µM.
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The percentage of the kinase that was inhibited from binding to the immobilized ligand

was calculated relative to a DMSO control.

Results were reported as the number of kinases exhibiting greater than 70% inhibition.

Cellular BTK Autophosphorylation Assay (Whole Blood)
This assay measures the direct inhibitory effect of BIIB091 on BTK activity within a native

cellular environment.

Principle: The autophosphorylation of BTK at tyrosine 223 (Y223) is a critical step in its

activation. This assay quantifies the level of phosphorylated BTK (pBTK) in whole blood

samples following treatment with BIIB091.

Methodology:

Freshly collected human whole blood was incubated with varying concentrations of

BIIB091 or DMSO vehicle control.

Red blood cells were lysed, and the remaining leukocytes were processed.

Cell lysates were analyzed by a sandwich ELISA. A capture antibody specific for total BTK

was used to immobilize the protein, and a detection antibody recognizing the

phosphorylated Y223 epitope was used for quantification.

The concentration of BIIB091 required to inhibit 50% of BTK autophosphorylation (IC50)

was determined.

p-PLCγ2 Assay in Ramos Cells
This assay assesses the downstream functional consequence of BTK inhibition in a B-cell

lymphoma cell line (Ramos), which has a constitutively active B-cell receptor (BCR) pathway.

Principle: Phospholipase C gamma 2 (PLCγ2) is a direct substrate of BTK. Inhibition of BTK

leads to a decrease in the phosphorylation of PLCγ2. This assay quantifies the level of

phosphorylated PLCγ2.

Methodology:
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Ramos cells were cultured and then treated with a serial dilution of BIIB091.

Cells were stimulated with an anti-IgM antibody to induce BCR signaling.

Following stimulation, cells were lysed, and the protein concentration of the lysates was

determined.

The levels of phosphorylated PLCγ2 were measured using a sensitive immunoassay, such

as Homogeneous Time Resolved Fluorescence (HTRF) or ELISA.

The IC50 value was calculated by determining the concentration of BIIB091 that resulted

in a 50% reduction in the p-PLCγ2 signal.

B-Cell Activation Assay (CD69 Expression)
This functional assay measures the effect of BIIB091 on the activation of primary human B-

cells.

Principle: Upregulation of the surface marker CD69 is an early indicator of B-cell activation.

BTK is essential for BCR-mediated B-cell activation.

Methodology:

Human peripheral blood mononuclear cells (PBMCs) or whole blood were isolated.

Cells were pre-incubated with various concentrations of BIIB091.

B-cell activation was induced by stimulating the B-cell receptor (BCR) with anti-IgM or anti-

IgD antibodies.

After an incubation period, cells were stained with fluorescently labeled antibodies against

CD19 (a B-cell marker) and CD69.

The percentage of CD69-positive B-cells was determined by flow cytometry.

The IC50 value was calculated as the concentration of BIIB091 that caused a 50%

reduction in the percentage of activated B-cells.
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Neutrophil Reactive Oxygen Species (ROS) Production
Assay
This assay evaluates the impact of BIIB091 on the function of neutrophils, a key component of

the innate immune system where BTK also plays a signaling role.

Principle: Upon activation, neutrophils produce reactive oxygen species (ROS) in a process

known as the oxidative burst. This can be measured using a fluorescent probe that becomes

activated in the presence of ROS.

Methodology:

Neutrophils were isolated from human peripheral blood.

The cells were pre-incubated with different concentrations of BIIB091.

Neutrophil activation was stimulated using an appropriate agent, such as phorbol 12-

myristate 13-acetate (PMA) or opsonized zymosan.

A fluorescent ROS indicator dye (e.g., dihydroethidium) was added to the cells.

The production of ROS was measured by detecting the increase in fluorescence using a

plate reader or flow cytometer.

The IC50 was determined as the concentration of BIIB091 that inhibited 50% of the ROS

production.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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